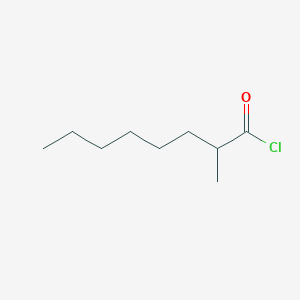
2-甲基辛酰氯
描述
2-Methyloctanoyl chloride, also known as 2-Methyl octanoic acid chloride, is an organic compound with the molecular formula C9H17ClO . It has a molecular weight of 176.69 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Methyloctanoyl chloride consists of a carbon backbone with a chlorine atom and an oxygen atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyloctanoyl chloride are not available, acyl chlorides are generally very reactive. They can undergo nucleophilic addition-elimination reactions with amines to form amides .科学研究应用
聚合物负载接头用于固相合成
- 应用:2-甲基辛酰氯已被用于开发固相有机化学(SPOC)的聚合物负载接头。该方法在药物发现中非常重要,其中高通量化学合成至关重要。此类接头的稳定性和实用性对于锚定一系列亲核试剂(如羧酸盐、醇和羟胺)至关重要(Atkinson, Fischer, & Chan, 2000)。
超分子催化
- 应用:研究表明,2-甲基辛酰氯可用于研究葫芦脲和环糊精空腔之间的类比和差异。这些发现对于理解不同环境中的溶剂分解反应至关重要,这在催化领域是基础性的(Basílio et al., 2010)。
定量风险评估
- 应用:该化合物在定量风险评估中的作用值得注意,尤其是在了解二氯甲烷等相关化学物质对人类致癌风险时。风险评估与科学研究之间的这种相互作用有助于完善风险评估并确定化学风险评估中的关键科学问题(Clewell, 1995)。
萃取反应研究
- 应用:2-甲基辛酰氯已用于研究某些化合物的萃取,例如 2-亚甲基丁二酸。了解不同溶剂对这种萃取过程的影响在工业应用中至关重要,特别是在化学工程和工艺优化中(Günyeli, Uslu, & Kırbaslar, 2014)。
亲电反应和动力学研究
- 应用:该化合物已用于探索亲电试剂与各种物质反应的研究,有助于更广泛地了解有机化学中的反应机理。这包括与二氯硅烷和二氯锡烷的反应,提供了对这些化学相互作用行为的见解(Cabiddu et al., 1989)。
环境和职业健康中的分析方法
- 应用:在环境和职业健康中,已开发出涉及 2-甲基辛酰氯的方法,用于检测和识别尿液样本中 S-甲基半胱氨酸等化合物,这些工人接触了相关化学物质。这对于监测和管理工业环境中的健康风险至关重要(Doorn et al., 1980)。
作用机制
Target of Action
2-Methyloctanoyl chloride is an organic compound that belongs to the class of acyl chlorides . Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters and amides . Therefore, the primary targets of 2-Methyloctanoyl chloride are these nucleophilic substances present in the reaction environment.
Mode of Action
The mode of action of 2-Methyloctanoyl chloride involves the acylation of nucleophilic substances. In this process, the chloride ion is a good leaving group, which makes acyl chlorides highly reactive towards nucleophiles. When 2-Methyloctanoyl chloride encounters a nucleophile, it reacts to form a corresponding ester or amide, releasing a chloride ion .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyloctanoyl chloride would depend on the specific context of its use. In general, it is used in organic synthesis to introduce the 2-methyloctanoyl group into a molecule . The resulting changes in the molecule could potentially affect various biochemical pathways, depending on the nature of the molecule and the site of modification.
Result of Action
The result of the action of 2-Methyloctanoyl chloride is the formation of a new compound with a 2-methyloctanoyl group. This can significantly alter the properties of the original molecule, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action of 2-Methyloctanoyl chloride is highly dependent on the environment. It requires a dry, non-aqueous environment due to its reactivity with water. The presence of suitable nucleophiles is also necessary for its action. Additionally, it is sensitive to temperature and needs to be stored and handled under controlled conditions to maintain its reactivity .
未来方向
属性
IUPAC Name |
2-methyloctanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDXXDUFBZVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene](/img/structure/B3266580.png)


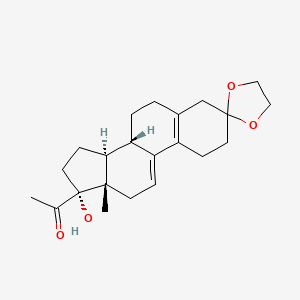
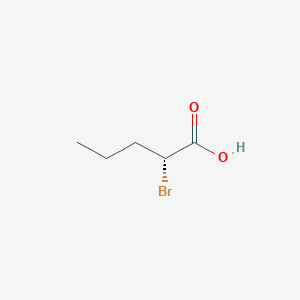
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
![4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole](/img/structure/B3266625.png)
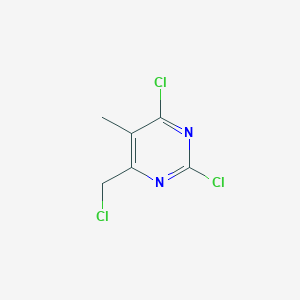
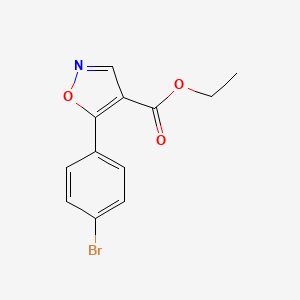
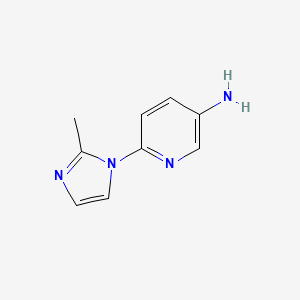
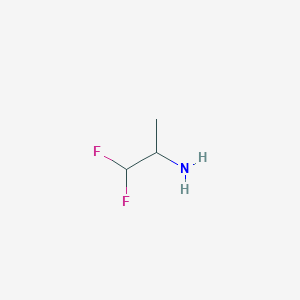

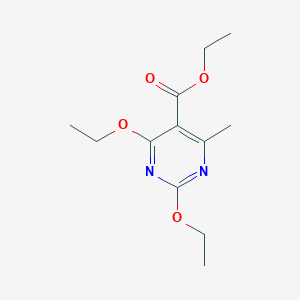
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)